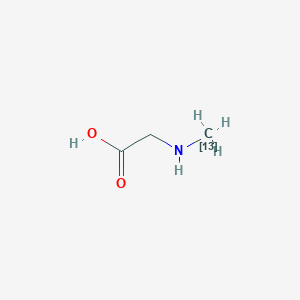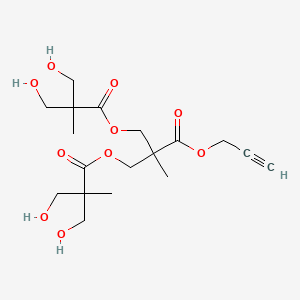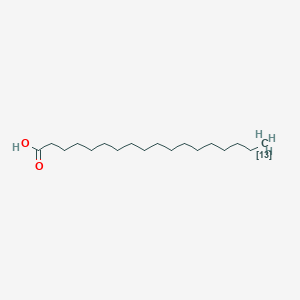
Sarcosine-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sarcosine-13C, also known as N-Methyl-13C-glycine, is a stable isotope-labeled compound where the carbon atom in the methyl group is replaced by the carbon-13 isotope. This compound is a derivative of sarcosine, an amino acid that is naturally found in muscles and other body tissues. This compound is primarily used in scientific research, particularly in metabolic studies and as a tracer in various biochemical assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sarcosine-13C can be synthesized through several methods. One common approach involves the condensation of hydroxyacetonitrile with methylamine to obtain methylaminoacetonitrile. This intermediate is then hydrolyzed using sodium hydroxide to produce sodium methylaminoacetate, which is subsequently neutralized with hydrochloric acid to yield sarcosine .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of electrodialysis membrane separation technology to obtain high-purity sarcosine solutions, followed by crystallization and drying to produce the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sarcosine-13C undergoes various chemical reactions, including:
Oxidation: Sarcosine can be oxidized to glycine by the enzyme sarcosine dehydrogenase.
Reduction: It can be reduced to form secondary amines under specific conditions.
Substitution: Sarcosine can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride can be used under controlled conditions.
Substitution: Strong nucleophiles such as sodium hydride or potassium tert-butoxide are often employed.
Major Products
Oxidation: Glycine is the major product formed from the oxidation of sarcosine.
Reduction: Secondary amines are typically produced.
Substitution: Various substituted glycine derivatives can be formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sarcosine-13C has a wide range of applications in scientific research:
Biology: Employed in studies of amino acid metabolism and protein synthesis.
Industry: Utilized in the production of biodegradable surfactants and as a reagent in organic synthesis.
Wirkmechanismus
Sarcosine-13C exerts its effects primarily through its role as an intermediate in glycine synthesis and degradation. It is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . Additionally, sarcosine acts as a glycine transporter inhibitor, modulating the activity of NMDA receptors and influencing neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylglycine (DMG): Another derivative of glycine with two methyl groups attached to the nitrogen atom.
Trimethylglycine (TMG):
Creatinine-13C: A stable isotope-labeled compound similar to sarcosine-13C but with a different structure and function.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. Its role as a glycine transporter inhibitor also distinguishes it from other similar compounds, providing unique insights into neurotransmission and potential therapeutic applications .
Eigenschaften
Molekularformel |
C3H7NO2 |
|---|---|
Molekulargewicht |
90.09 g/mol |
IUPAC-Name |
2-((113C)methylamino)acetic acid |
InChI |
InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i1+1 |
InChI-Schlüssel |
FSYKKLYZXJSNPZ-OUBTZVSYSA-N |
Isomerische SMILES |
[13CH3]NCC(=O)O |
Kanonische SMILES |
CNCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12058819.png)

![[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium](/img/structure/B12058831.png)








![[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12058915.png)

